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Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of ARL67156 in the intricate

network of purinergic signaling. ARL67156, a non-hydrolysable ATP analogue, has been a

critical pharmacological tool for elucidating the complex interplay of extracellular nucleotides

and their receptors. This document provides a comprehensive overview of its mechanism of

action, quantitative efficacy, and its impact on purinergic pathways, supplemented with detailed

experimental protocols and visual representations to facilitate a deeper understanding for

research and drug development applications.

Introduction to Purinergic Signaling
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication

mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and

adenosine.[1][2] Once released into the extracellular space, these molecules act as signaling

messengers by binding to specific purinergic receptors on the cell surface.[1][3] This signaling

cascade is crucial in a vast array of physiological processes, including neurotransmission,

inflammation, immune responses, and platelet aggregation.[1][2]

The purinergic signaling pathway is tightly regulated by a family of cell surface enzymes known

as ectonucleotidases.[4][5] These enzymes are responsible for the rapid hydrolysis of

extracellular ATP and other nucleotides, thereby controlling the concentration and duration of

purinergic signals.[5][6] The main families of ectonucleotidases include Ecto-nucleoside
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triphosphate diphosphohydrolases (E-NTPDases), Ecto-nucleotide

pyrophosphatase/phosphodiesterases (E-NPPs), and ecto-5'-nucleotidase (CD73).[5][7][8]

ARL67156: An Ecto-ATPase Inhibitor
ARL67156, also known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate

(formerly FPL 67156), is the most widely recognized and commercially available inhibitor of

ecto-ATPases.[4] It functions as a competitive inhibitor of certain ectonucleotidases, thereby

preventing the degradation of extracellular ATP and prolonging its signaling effects.[4][9]

Mechanism of Action
ARL67156 is a structural analogue of ATP where the terminal phosphodiester bond (P-O-P) is

replaced by a more stable phosphomethyl bond (P-C-P).[4] This modification makes the

molecule resistant to hydrolysis by ectonucleotidases.[4][9] By competing with ATP for the

active site of these enzymes, ARL67156 effectively reduces the rate of ATP catabolism.

Specifically, ARL67156 has been shown to be a weak competitive inhibitor of NTPDase1 (also

known as CD39), NTPDase3, and NPP1.[4][9][10] Its inhibitory action leads to an accumulation

of extracellular ATP, which can then potentiate the activation of P2 receptors.[4] It is important

to note that some studies suggest ARL67156 may be a more effective inhibitor of ADP

degradation than ATP degradation in certain tissues, which could lead to an accumulation of

ADP and subsequent activation of specific ADP-sensitive P2Y receptors.[6][11]

Quantitative Data on ARL67156 Efficacy
The inhibitory potency of ARL67156 has been characterized in various experimental systems.

The following tables summarize the key quantitative data, including inhibitory constants (Ki)

and pIC50 values, for different ectonucleotidases and biological preparations.
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Enzyme Target Species Ki (μM) Reference(s)

NTPDase1 (CD39) Human 11 ± 3 [4][9]

NTPDase1 (CD39) Human 11 [10][12][13]

NTPDase1 (CD39) Rat 27 [4]

NTPDase3 Human 18 ± 4 [4][9]

NTPDase3 Human 18 [10][12][13]

NTPDase3 Rat 112 [4]

NPP1 Human 12 ± 3 [4][9]

NPP1 Human 12 [10][12][13]

Ecto-ATPase
Bovine Chromaffin

Cells
0.255 ± 0.136 [14]

Biological
Preparation

Species pIC50 Reference(s)

Human Blood Cells Human 4.62 [4][15]

Rat Vas Deferens Rat 5.1 [4]

Visualizing Purinergic Signaling and ARL67156
Action
To better illustrate the complex interactions within the purinergic signaling pathway and the

specific point of intervention for ARL67156, the following diagrams have been generated using

the DOT language.
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Caption: Overview of the Purinergic Signaling Pathway.
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Caption: Mechanism of Action of ARL67156.

Key Experimental Protocols
The following sections provide an overview of common experimental methodologies used to

study the effects of ARL67156 on purinergic signaling.

Ectonucleotidase Activity Assays
Objective: To determine the inhibitory effect of ARL67156 on the activity of specific

ectonucleotidases.
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Methodology:

Enzyme Source: Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, 2, 3, 8;

NPP1, 3; ecto-5'-nucleotidase) expressed in a suitable cell line (e.g., COS-7 or HEK 293T)

are commonly used.[4][15]

Substrates: ATP, ADP, UTP, p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP), or

adenosine monophosphate (AMP) are used as substrates depending on the enzyme being

assayed.[4]

Inhibitor: ARL67156 is added to the reaction mixture at various concentrations.

Reaction Conditions: The enzymatic reaction is typically carried out at 37°C in an appropriate

buffer solution containing divalent cations (e.g., CaCl2 or MgCl2).[4]

Detection Method:

Colorimetric Assay (Malachite Green): The amount of inorganic phosphate released from

the hydrolysis of the substrate is quantified using a malachite green reagent.[4]

High-Performance Liquid Chromatography (HPLC): The decrease in substrate and the

increase in product concentrations are monitored by HPLC with fluorescence or UV

detection.[4][6][11] This method is particularly useful for studying the degradation of

etheno-derivatized ATP (eATP) and ADP (eADP).[6][11]

Data Analysis: The inhibitory constant (Ki) is determined by analyzing the reaction rates at

different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or

Dixon plots.

Isometric Tension Experiments in Isolated Tissues
Objective: To assess the functional consequences of ecto-ATPase inhibition by ARL67156 on

tissue responses to purinergic agonists.

Methodology:

Tissue Preparation: Isolated tissues, such as guinea-pig vas deferens or mouse colon, are

mounted in organ baths containing a physiological salt solution and maintained at 37°C.[6]
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[11][16]

Stimulation: The tissues are subjected to electrical field stimulation to elicit neurogenic

contractions or are directly exposed to purinergic agonists like ATP and ADP.[16]

Inhibitor Application: ARL67156 is added to the organ bath to inhibit ectonucleotidase

activity.

Measurement: Changes in isometric tension are recorded using a force transducer.

Data Analysis: The magnitude and duration of the contractile or relaxation responses in the

presence and absence of ARL67156 are compared to determine the effect of the inhibitor.

Conclusion and Future Directions
ARL67156 has been an invaluable tool for dissecting the complexities of purinergic signaling.

Its ability to inhibit specific ecto-ATPases has allowed researchers to probe the physiological

and pathophysiological roles of extracellular ATP and ADP in various systems. However, the

findings that it may preferentially inhibit ADP degradation in some contexts highlight the need

for careful interpretation of experimental results.[6][11]

Future research should focus on the development of more selective inhibitors for different

ectonucleotidase isoforms. This will enable a more precise delineation of the roles of individual

enzymes in regulating purinergic signaling in health and disease. Furthermore, a deeper

understanding of the tissue-specific expression and activity of these enzymes will be crucial for

the development of novel therapeutic strategies targeting the purinergic system for a range of

conditions, including inflammation, thrombosis, and cancer.[7][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15611179#arl67156-and-purinergic-signaling-
pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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